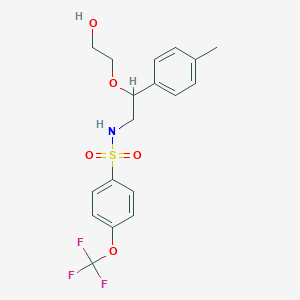

N-(2-(2-hydroxyethoxy)-2-(p-tolyl)ethyl)-4-(trifluoromethoxy)benzenesulfonamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

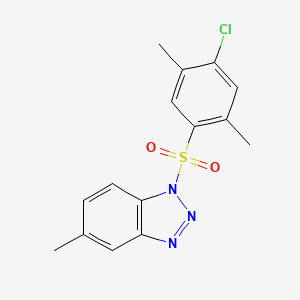

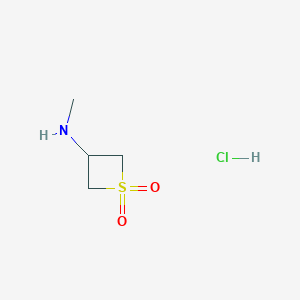

N-(2-(2-hydroxyethoxy)-2-(p-tolyl)ethyl)-4-(trifluoromethoxy)benzenesulfonamide, commonly known as GSK-J4, is a small molecule inhibitor that targets the enzymatic activity of the Jumonji C domain-containing protein 6 (JMJD6). JMJD6 is a histone demethylase and lysyl hydroxylase that has been implicated in various biological processes, including RNA splicing, transcriptional regulation, and DNA repair. GSK-J4 has been shown to have potential therapeutic applications in cancer, inflammation, and viral infections.

Aplicaciones Científicas De Investigación

Medicinal Chemistry and Biological Applications

A study focused on the synthesis and characterization of celecoxib derivatives, including compounds related to the chemical structure of interest, revealed potential applications as anti-inflammatory, analgesic, antioxidant, anticancer, and anti-HCV agents. The research demonstrated that certain derivatives exhibited significant biological activities, including anti-inflammatory and analgesic effects, without causing tissue damage in liver, kidney, colon, and brain, compared to controls or celecoxib. Some compounds also displayed modest inhibition of HCV NS5B RdRp activity, suggesting potential for development into therapeutic agents (Ş. Küçükgüzel et al., 2013).

Organic Synthesis and Chemical Reactions

In organic synthesis, the oxidation of hydrocarbons by aqueous platinum salts was studied, showing that water-soluble organic compounds can be selectively oxidized. This research provides insights into the reactivity and selectivity of such chemical reactions, potentially relevant to compounds with similar sulfonamide functionalities (J. Labinger et al., 1993).

Catalysis and Material Science

Research on base-free transfer hydrogenation of ketones using Cp*Ir(pyridinesulfonamide)Cl pre-catalysts, including derivatives related to the sulfonamide of interest, demonstrates the efficiency of these catalysts in various hydrogenation reactions. This has implications for the development of new catalytic systems that can operate under mild conditions, offering potential applications in materials science and green chemistry (A. Ruff et al., 2016).

Advanced Polymer Materials

The synthesis and characterization of clickable cytocompatible poly(ethylene glycol)-grafted polyoxetane brush polymers, incorporating sulfonamide functionalities, highlight a modular platform for the delivery of drugs and imaging agents. This study underlines the versatility of sulfonamide derivatives in the design of water-soluble and cytocompatible polymers with potential applications in biomedicine and materials science (O. Zolotarskaya et al., 2013).

Propiedades

IUPAC Name |

N-[2-(2-hydroxyethoxy)-2-(4-methylphenyl)ethyl]-4-(trifluoromethoxy)benzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H20F3NO5S/c1-13-2-4-14(5-3-13)17(26-11-10-23)12-22-28(24,25)16-8-6-15(7-9-16)27-18(19,20)21/h2-9,17,22-23H,10-12H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CNSSONZGDUNWNL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C(CNS(=O)(=O)C2=CC=C(C=C2)OC(F)(F)F)OCCO |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H20F3NO5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

419.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

methanesulfonamide](/img/structure/B2670268.png)

![[4-Iodo-1-(2,2,2-trifluoroethyl)-1H-pyrazol-5-yl]methanol](/img/structure/B2670272.png)

![3-[(3-Pyridinylmethyl)amino]-1-propanol hydrochloride](/img/structure/B2670274.png)

![10-(4-Ethoxyphenyl)-1-methyl-6,7,8,9-tetrahydropurino[7,8-a][1,3]diazepine-2,4-dione](/img/structure/B2670282.png)

![5-fluoro-N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]pyridin-2-amine](/img/structure/B2670288.png)

![N-[5-(2,3-dihydro-1,4-dioxin-5-yl)-1,3,4-oxadiazol-2-yl]-3-methylsulfanylbenzamide](/img/structure/B2670290.png)